molecular formula C9H14N2O2S B13976582 N-isopropyl-1-(pyridin-4-yl)methanesulfonamide

N-isopropyl-1-(pyridin-4-yl)methanesulfonamide

Cat. No.: B13976582
M. Wt: 214.29 g/mol
InChI Key: NACRLODMSOGEAB-UHFFFAOYSA-N
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Description

N-isopropyl-1-(pyridin-4-yl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted at the 4-position with a methanesulfonamide group and an isopropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1-(pyridin-4-yl)methanesulfonamide typically involves the reaction of pyridine-4-sulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyridine-4-sulfonyl chloride+IsopropylamineThis compound+HCl\text{Pyridine-4-sulfonyl chloride} + \text{Isopropylamine} \rightarrow \text{this compound} + \text{HCl} Pyridine-4-sulfonyl chloride+Isopropylamine→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1-(pyridin-4-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as palladium or platinum.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-isopropyl-1-(pyridin-4-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-isopropyl-1-(pyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • N-methyl-1-(pyridin-4-yl)methanamine
  • N-(4-methylphenyl)methanesulfonamide

Uniqueness

N-isopropyl-1-(pyridin-4-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-propan-2-yl-1-pyridin-4-ylmethanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-8(2)11-14(12,13)7-9-3-5-10-6-4-9/h3-6,8,11H,7H2,1-2H3

InChI Key

NACRLODMSOGEAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC=NC=C1

Origin of Product

United States

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